Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count: Benzoxazole vs. Phenyl Substituent Differentiation
The benzoxazole moiety in CAS 64887-11-2 contributes an endocyclic oxygen and nitrogen atom, yielding a calculated topological polar surface area (TPSA) of 71.64 Ų with 4 hydrogen-bond acceptors . The closest phenyl-substituted analog, S-benzyl piperidine-1-carbothioate (CAS 51861-50-8), replaces the benzoxazole with a phenyl group, resulting in a molecular formula of C₁₃H₁₇NOS (MW 235.35) with only 2 hydrogen-bond acceptors and an estimated TPSA of approximately 45–50 Ų . This PSA difference of ~22–27 Ų places CAS 64887-11-2 closer to the optimal CNS drug-likeness window (60–90 Ų) while providing additional H-bond acceptor capacity for target binding interactions [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 71.64 Ų; 4 H-bond acceptors (benzoxazole O, benzoxazole N, thiocarbamate O, thiocarbamate S); C₁₄H₁₆N₂O₂S; MW 276.35 |
| Comparator Or Baseline | S-benzyl piperidine-1-carbothioate (CAS 51861-50-8): TPSA ≈ 45–50 Ų (estimated from structure); 2 H-bond acceptors; C₁₃H₁₇NOS; MW 235.35 |
| Quantified Difference | ΔTPSA ≈ +22–27 Ų; ΔH-bond acceptors = +2; ΔMW = +41.0 g/mol |
| Conditions | Calculated TPSA using standard fragment-based method (Ertl et al.); values from Chemsrc database. |
Why This Matters
Higher PSA and H-bond acceptor count in CAS 64887-11-2 predict improved aqueous solubility and distinct target-binding pharmacophore geometry compared to the phenyl analog, making it a non-interchangeable tool compound for receptor occupation studies.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. 2000;43(20):3714-3717. DOI: 10.1021/jm000942e. Establishes the 60–90 Ų TPSA window for optimal CNS penetration. View Source
